molecular formula C13H11N3O3 B6334147 4-(4-Nitrophenyl)benzhydrazide CAS No. 1357626-94-8

4-(4-Nitrophenyl)benzhydrazide

Cat. No. B6334147
CAS RN: 1357626-94-8
M. Wt: 257.24 g/mol
InChI Key: GBRZXNZPYDTXNT-UHFFFAOYSA-N
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Description

4-(4-Nitrophenyl)benzhydrazide (4-NPBH) is a synthetic compound used in a variety of scientific research applications. It is a derivative of benzhydrazide, a compound that has been used for decades in the synthesis of azo dyes and other organic compounds. 4-NPBH is a white crystalline powder that is soluble in water and alcohol, and has a melting point of approximately 140°C.

Scientific Research Applications

4-(4-Nitrophenyl)benzhydrazide is used in a variety of scientific research applications, including enzyme activity assays, immunoassays, and spectrophotometric analysis. It is also used as an intermediate in the synthesis of azo dyes, and as a reagent for the determination of carbohydrates, proteins, and other organic compounds.

Mechanism of Action

4-(4-Nitrophenyl)benzhydrazide acts as a substrate for a variety of enzymes, including glycosidases and proteases. When it is bound to an enzyme, it undergoes a hydrolysis reaction, releasing a nitrophenol and benzhydrazide. This reaction is important for a variety of scientific research applications, as it allows for the detection and quantification of specific enzymes or other molecules.
Biochemical and Physiological Effects
4-(4-Nitrophenyl)benzhydrazide has been found to have no significant biochemical or physiological effects in laboratory animals. However, it is important to note that this compound is not approved for use in humans, and should not be used in any medical or therapeutic applications.

Advantages and Limitations for Lab Experiments

The main advantage of 4-(4-Nitrophenyl)benzhydrazide is its ability to act as a substrate for a variety of enzymes, making it useful for a variety of scientific research applications. However, it is important to note that 4-(4-Nitrophenyl)benzhydrazide is not approved for use in humans, and should not be used in any medical or therapeutic applications. Additionally, the compound is sensitive to light and heat, and should be stored in a dark, cool place.

Future Directions

Due to its ability to act as a substrate for a variety of enzymes, 4-(4-Nitrophenyl)benzhydrazide has potential applications in the development of new diagnostic assays and therapies. Additionally, it could be used to study the structure and function of enzymes, as well as the mechanisms of enzyme-catalyzed reactions. Additionally, 4-(4-Nitrophenyl)benzhydrazide could be used to develop new azo dyes, as well as new methods for the synthesis of organic compounds. Finally, the compound could be used to develop new methods for the detection and quantification of carbohydrates, proteins, and other organic compounds.

Synthesis Methods

4-(4-Nitrophenyl)benzhydrazide is synthesized by the condensation of 4-nitrophenol and benzhydrazide. This reaction is carried out in an aqueous solution of sodium hydroxide and heated to around 70°C. The resulting product is a white crystalline powder that is purified by recrystallization in ethanol.

properties

IUPAC Name

4-(4-nitrophenyl)benzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O3/c14-15-13(17)11-3-1-9(2-4-11)10-5-7-12(8-6-10)16(18)19/h1-8H,14H2,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBRZXNZPYDTXNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(C=C2)[N+](=O)[O-])C(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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